molecular formula C9H12ClNO3 B13482982 methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride

methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride

Cat. No.: B13482982
M. Wt: 217.65 g/mol
InChI Key: CDSFXAXZZQWIKV-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is a chemical compound with a unique structure that combines a furo[2,3-c]pyridine ring system with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furo[2,3-c]pyridine derivative with a methylating agent in the presence of a base to form the desired ester. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux and solvents such as ethanol, tetrahydrofuran, or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) .

Scientific Research Applications

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is unique due to its specific ring system and ester functionality, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions. For instance, the reaction of 5-bromo-2-hydroxy-3-iodopyridine with various alkynes has been reported to yield furo[2,3-c]pyridine derivatives with significant yields. The general synthetic pathway includes:

  • Formation of the Furo-Pyridine Core : Utilizing palladium catalysts to facilitate cyclization reactions.
  • Functionalization : Introduction of carboxylate and methyl groups at specific positions on the furo-pyridine ring.

Pharmacological Properties

This compound has shown various biological activities:

  • Antioxidant Activity : Compounds containing furo-pyridine structures often exhibit antioxidant properties due to their ability to scavenge free radicals.
  • Anti-inflammatory Effects : Some derivatives have been studied for their potential in treating inflammatory conditions by modulating pathways involved in inflammation.

Case Studies

  • Anticancer Activity : Research has indicated that certain furo-pyridine derivatives can inhibit the proliferation of cancer cells. For example:
    • A study demonstrated that a related compound exhibited cytotoxic effects on various human tumor cell lines (IC50 values ranging from 10 µM to 30 µM) .
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of furo-pyridine derivatives in models of neurodegenerative diseases . The mechanism was attributed to the modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine release
AnticancerCytotoxicity against tumor cells
NeuroprotectiveProtection against oxidative stress

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of furo-pyridine derivatives:

  • Binding Affinity : Derivatives with specific substitutions at the C3 and C4 positions showed enhanced binding affinity to target receptors involved in inflammation and cancer proliferation.
  • In Vivo Studies : Animal models have demonstrated promising results in reducing tumor size and inflammation when treated with these compounds.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7;/h2-3,7,10H,4-5H2,1H3;1H

InChI Key

CDSFXAXZZQWIKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CN1)OC=C2.Cl

Origin of Product

United States

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